Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid
Marcfortine A: A Technical Guide to a Penicillium roqueforti-Derived Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marcfortine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses. As a member of the paraherquamide (B22789) class of natural products, Marcfortine A has garnered interest for its notable biological activities, particularly its anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, and biological activity of Marcfortine A, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and characterization, where available, are presented, alongside quantitative data and visualizations of its biosynthetic and signaling pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Discovery
Marcfortine A was first discovered and isolated, along with its congeners Marcfortine B and C, from Penicillium roqueforti by Polonsky et al. in 1980.[1][2] The structure of this novel alkaloid was elucidated through X-ray analysis, revealing a complex polycyclic architecture.[1][2] P. roqueforti is a well-known fungus used in the production of blue cheeses, but it also produces a diverse array of other secondary metabolites, including roquefortine C, PR toxin, and mycophenolic acid.[3]
Chemical Properties
Marcfortine A belongs to the family of oxindole (B195798) alkaloids. Its chemical structure is characterized by a spiro-oxindole core and a complex, bridged ring system. While detailed physicochemical properties are not extensively reported in publicly available literature, its structural complexity and alkaloid nature suggest it is a high molecular weight, lipophilic compound.
Table 1: Chemical and Physical Properties of Marcfortine A
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅N₃O₄ | [Calculated] |
| Molecular Weight | 477.6 g/mol | [Calculated] |
| Class | Indole Alkaloid | [4] |
| Origin | Penicillium roqueforti | [2] |
Biosynthesis
The biosynthetic pathway of Marcfortine A has been investigated, and its molecular precursors have been identified. It is derived from the amino acids L-tryptophan and L-lysine, along with methionine and two isoprene (B109036) units that originate from acetic acid. The pipecolic acid moiety of the molecule is formed from lysine (B10760008) via α-ketoadipate.
The proposed biosynthetic pathway begins with the formation of a diketopiperazine from tryptophan and lysine. This intermediate then undergoes a series of enzymatic modifications, including prenylation (addition of isoprene units), oxidation, and cyclization events to form the complex polycyclic structure of Marcfortine A.
Experimental Protocols
Fermentation and Production
While specific yields for Marcfortine A are not widely reported, a general approach for the production of secondary metabolites from P. roqueforti can be outlined. For instance, other metabolites like mycophenolic acid have been produced at yields of 0.8 to 4 mg per gram of dry culture.[5][6] Optimization of fermentation conditions, including media composition, pH, and incubation time, can significantly impact the yield of target metabolites.[7]
General Fermentation Protocol:
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Inoculation: A pure culture of Penicillium roqueforti is used to inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) medium.
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Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and aeration for a period of several days to weeks.
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Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium and/or the broth are then extracted with an organic solvent (e.g., ethyl acetate, chloroform) to recover the secondary metabolites.
Isolation and Purification
A detailed, step-by-step protocol for the isolation of Marcfortine A from the initial 1980 discovery is not fully available in recent literature. However, a general procedure based on the isolation of other mycotoxins from P. roqueforti can be inferred.[8]
General Isolation and Purification Workflow:
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Crude Extract Preparation: The organic solvent extract from the fermentation is concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane (B92381) and methanol/water) to separate compounds based on their polarity.
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Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves:
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Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity for the stationary phase.
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High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.
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Crystallization: The purified Marcfortine A is crystallized from a suitable solvent to obtain a crystalline solid.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Biological Activity and Mechanism of Action
Anthelmintic Activity
The primary biological activity of interest for Marcfortine A and its analogs is their anthelmintic (anti-parasitic worm) effect.[4] Studies have shown that Marcfortine A is active against the free-living nematode Caenorhabditis elegans, although it is less potent than the structurally similar compound, paraherquamide A.[4][9] The paraherquamide/marcfortine class of compounds is notable for its broad-spectrum activity, which includes efficacy against nematode strains that have developed resistance to other classes of anthelmintics.[9]
Table 2: Anthelmintic Activity Data (Comparative)
| Compound | Organism | Activity Metric | Value | Reference |
| Marcfortine A | C. elegans | Qualitative | Active at high doses | [4][9] |
| Paraherquamide A | C. elegans | Qualitative | More potent than Marcfortine A | [4][9] |
| 2-Deoxyparaherquamide | Human nAChR (muscle-type) | IC₅₀ | ~3 µM | [9] |
| 2-Deoxyparaherquamide | Human nAChR (ganglionic) | IC₅₀ | ~9 µM | [9] |
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
The mechanism of action for the paraherquamide/marcfortine class of anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[9] These receptors are ligand-gated ion channels crucial for neuromuscular transmission.
In nematodes, acetylcholine (ACh) is a primary excitatory neurotransmitter at the neuromuscular junction. When ACh binds to nAChRs on the muscle cell membrane, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the muscle cell membrane, leading to muscle contraction.
Marcfortine A and its analogs act as antagonists at these receptors. They bind to the nAChRs but do not activate them, thereby blocking the binding of ACh. This inhibition of cholinergic neuromuscular transmission prevents muscle contraction, resulting in a flaccid paralysis of the worm.[9] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.
There are multiple subtypes of nAChRs in nematodes, and paraherquamides have been shown to differentiate between them.[1][10] This suggests a specific interaction with certain receptor subtypes, which could be exploited for the development of more selective and potent anthelmintics.
References
- 1. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure (X-ray analysis) of marcfortine A, a new alkaloid from Penicillium roqueforti - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of mycophenolic acid by Penicillium roqueforti strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of mycophenolic acid by Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
